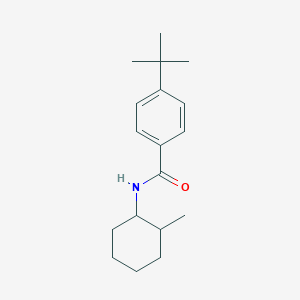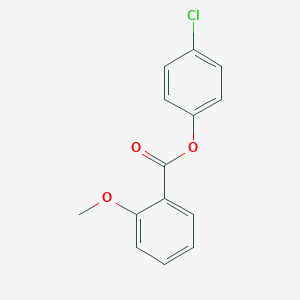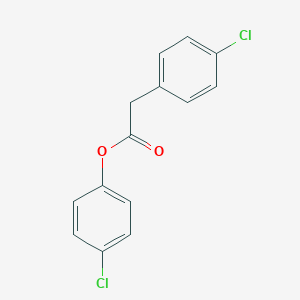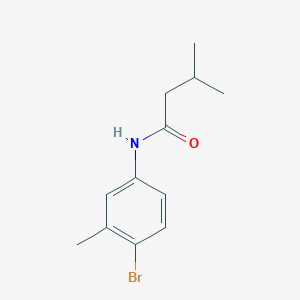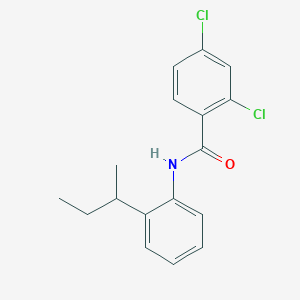
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide, also known as BBD, is a chemical compound that has been used in scientific research for several decades. It is a member of the class of benzamides, which are compounds that have been shown to have various biological activities. BBD has been found to have significant effects on the nervous system and has been studied extensively for its potential use in the treatment of neurological disorders.
作用機序
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide acts on the nervous system by modulating the activity of ion channels and neurotransmitter release. It has been found to interact with a number of different ion channels, including voltage-gated calcium channels and GABA receptors. N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has also been shown to modulate the release of neurotransmitters such as glutamate and acetylcholine.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has a number of biochemical and physiological effects on the nervous system. It has been found to increase the release of neurotransmitters such as glutamate and acetylcholine, and to enhance synaptic plasticity. N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
実験室実験の利点と制限
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a number of effects on the nervous system that make it a useful tool for studying neurological disorders. However, there are also some limitations to the use of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide in laboratory experiments. It can be difficult to control the concentration of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide in experimental systems, and its effects on the nervous system can be complex and difficult to interpret.
将来の方向性
There are a number of future directions for research on N-(2-sec-butylphenyl)-2,4-dichlorobenzamide. One area of interest is the potential use of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide in the treatment of neurological disorders. Further research is needed to determine the optimal dosage and delivery method for N-(2-sec-butylphenyl)-2,4-dichlorobenzamide, as well as its potential side effects. Another area of interest is the development of new compounds based on the structure of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide that may have even more potent effects on the nervous system. Finally, there is a need for further research to better understand the mechanism of action of N-(2-sec-butylphenyl)-2,4-dichlorobenzamide and its effects on the nervous system.
合成法
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide can be synthesized through a multi-step process that involves the reaction of 2-sec-butylphenol with 2,4-dichlorobenzoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is purified through a series of chromatographic and crystallization steps.
科学的研究の応用
N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has been used extensively in scientific research as a tool to study the nervous system. It has been found to have a number of effects on the nervous system, including the modulation of ion channels, neurotransmitter release, and synaptic plasticity. N-(2-sec-butylphenyl)-2,4-dichlorobenzamide has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
特性
分子式 |
C17H17Cl2NO |
|---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
N-(2-butan-2-ylphenyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C17H17Cl2NO/c1-3-11(2)13-6-4-5-7-16(13)20-17(21)14-9-8-12(18)10-15(14)19/h4-11H,3H2,1-2H3,(H,20,21) |
InChIキー |
NMTOROMIRHNYSC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



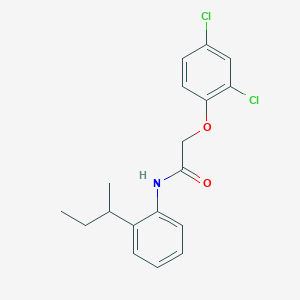


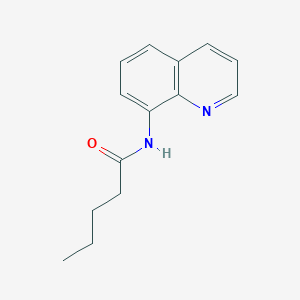

![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)
